2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of amides and is characterized by the presence of a fluorine atom and a piperidine moiety. Its molecular formula is , and it has a molecular weight of 236.29 g/mol. The compound is categorized as an organic fluorine compound, which often plays significant roles in medicinal chemistry due to the unique properties imparted by fluorine.
This compound is sourced from various chemical databases and catalogs, including ChemDiv and BenchChem, which provide detailed information on its structure, synthesis, and applications in scientific research. It is classified under organic compounds, specifically as an aromatic amide due to the presence of a benzene ring connected to an amide functional group.
The synthesis of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-(1-methylpiperidin-4-yl)methylamine. This reaction is conducted under controlled conditions to ensure high yield and purity.
The structure of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide can be represented using its SMILES notation: CN1CCC(CC1)NC(c1ccccc1F)=O. The compound features:
2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide primarily involves interactions with biological targets such as enzymes or receptors, often mediated through hydrogen bonding and hydrophobic interactions due to its structural features. The presence of the piperidine ring enhances its ability to cross biological membranes, potentially leading to pharmacological effects.
2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: